molecular formula C21H16Cl2N2 B14307062 5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 114456-85-8

5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Katalognummer: B14307062
CAS-Nummer: 114456-85-8
Molekulargewicht: 367.3 g/mol
InChI-Schlüssel: NLPXIMXVUDOTIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring substituted with dichlorophenyl and diphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine and acetophenone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dichlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2,4-Dichlorophenyl)-1H-pyrazole
  • 2,4-Dichlorophenylhydrazine
  • 1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Uniqueness

5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

114456-85-8

Molekularformel

C21H16Cl2N2

Molekulargewicht

367.3 g/mol

IUPAC-Name

3-(2,4-dichlorophenyl)-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H16Cl2N2/c22-16-11-12-18(19(23)13-16)21-14-20(15-7-3-1-4-8-15)24-25(21)17-9-5-2-6-10-17/h1-13,21H,14H2

InChI-Schlüssel

NLPXIMXVUDOTIT-UHFFFAOYSA-N

Kanonische SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.